molecular formula C17H18ClNO4S B298733 Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate

Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate

Katalognummer B298733
Molekulargewicht: 367.8 g/mol
InChI-Schlüssel: XINQNBBFSOZUEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, commonly known as Methyl CPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) and has shown promising results in the treatment of various diseases such as diabetes, obesity, and cancer.

Wirkmechanismus

Methyl CPA acts as a potent inhibitor of Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, which is a negative regulator of insulin signaling. By inhibiting Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, Methyl CPA enhances insulin sensitivity and glucose uptake, leading to improved glycemic control. Additionally, Methyl CPA has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects:
Methyl CPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity, indicating its potential as an anti-obesity agent. In cancer cells, Methyl CPA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl CPA is a potent and selective inhibitor of Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, making it a valuable tool for studying insulin signaling and glucose homeostasis. However, its complex synthesis and limited availability may pose a challenge for researchers. Additionally, the potential off-target effects of Methyl CPA should be carefully evaluated to ensure the specificity of its actions.

Zukünftige Richtungen

1. Development of more efficient synthesis methods for Methyl CPA to improve its availability and reduce the cost of production.
2. Evaluation of the safety and efficacy of Methyl CPA in clinical trials for the treatment of diabetes, obesity, and cancer.
3. Investigation of the molecular mechanisms underlying the anti-tumor activity of Methyl CPA to identify potential targets for cancer therapy.
4. Exploration of the potential applications of Methyl CPA in other diseases such as neurodegenerative disorders and autoimmune diseases.
5. Development of novel analogs of Methyl CPA with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, Methyl CPA is a promising compound that has shown potential in the treatment of various diseases. Its selective inhibition of Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate and anti-tumor activity make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanisms of action and evaluate its safety and efficacy in clinical settings.

Synthesemethoden

The synthesis of Methyl CPA involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylethylamine to form the intermediate compound, which is then reacted with methyl chloroacetate to obtain the final product. The synthesis of Methyl CPA is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Methyl CPA has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. Additionally, Methyl CPA has demonstrated anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.

Eigenschaften

Produktname

Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate

Molekularformel

C17H18ClNO4S

Molekulargewicht

367.8 g/mol

IUPAC-Name

methyl 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]acetate

InChI

InChI=1S/C17H18ClNO4S/c1-23-17(20)13-19(12-11-14-5-3-2-4-6-14)24(21,22)16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3

InChI-Schlüssel

XINQNBBFSOZUEE-UHFFFAOYSA-N

SMILES

COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.